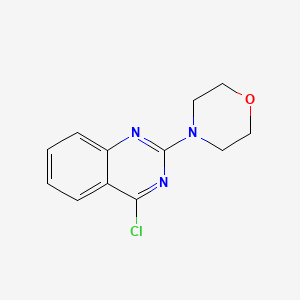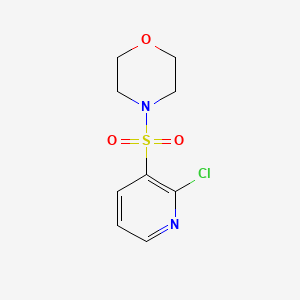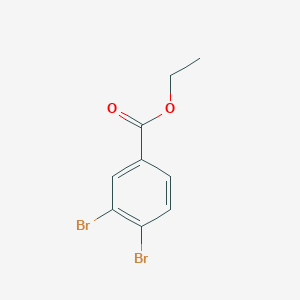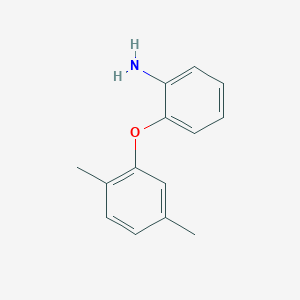![molecular formula C10H9F3 B1313986 3-[(2-Trifluoromethyl)phenyl]-1-propene CAS No. 62826-30-6](/img/structure/B1313986.png)
3-[(2-Trifluoromethyl)phenyl]-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(2-Trifluoromethyl)phenyl]-1-propene” is an organic compound that contains a propene group attached to a phenyl group, which is further substituted with a trifluoromethyl group . The trifluoromethyl group is a common substituent in organic chemistry due to its ability to influence the chemical behavior of the molecule .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves the use of trifluoromethylphenyl groups as key structural ingredients . These groups can be introduced into the molecule through various synthetic methods, including direct fluorination and building-block methods .
Molecular Structure Analysis
The molecular structure of “this compound” includes a propene group attached to a phenyl ring, which is further substituted with a trifluoromethyl group . The presence of the trifluoromethyl group can significantly influence the molecule’s physical and chemical properties .
Aplicaciones Científicas De Investigación
Synthesis and Investigation of Spectroelectrochemical Properties
- Overview : A study focused on synthesizing new compounds including 3-[(2-Trifluoromethyl)phenyl]-1-propene derivatives and analyzing their electrochemical and spectroelectrochemical properties. These findings indicate potential applications in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).
Efficient Catalysts for Flexible Propene/CO Copolymer Materials
- Insights : Research on nonsymmetric palladium complexes, including derivatives of this compound, found these to be efficient catalysts in producing high molecular weight polyketone materials. This application is significant in the development of new polymer materials (Meier et al., 2003).
Homodimerization of Terminal Olefins in Catalysis
- Application : A thorough DFT study explored the catalytic mechanism of homodimerization of terminal olefins, including this compound, using chelated ruthenium complexes. This research contributes to understanding catalytic processes in organic synthesis (Dang et al., 2012).
Synthesis and Analytical Characterization
- Research Focus : The synthesis of related compounds like 1-[3-(Trifluoromethyl)phenyl]-2-propanone was achieved through Grignard reaction and oxidation processes, offering insights into synthetic methods for similar trifluoromethyl compounds (Lin-lin, 2009).
DNA Binding and Urease Inhibition Studies
- Biological Interactions : Research on chalcones structurally similar to this compound demonstrated their strong interaction with DNA and potential urease inhibition, suggesting applications in biochemistry and pharmacology (Rasool et al., 2021).
Gold-Catalyzed Intermolecular Hydroalkoxylation
- Catalytic Processes : Studies on gold-catalyzed reactions involving monosubstituted allenes, including this compound, contribute to the advancement of organic synthesis methodologies (Zhang & Widenhoefer, 2008).
Direcciones Futuras
Mecanismo De Acción
Target of Action
For instance, (S)-Fluoxetine, a compound with a similar trifluoromethylphenyl group, is known to interact with the transporter in Aquifex aeolicus .
Mode of Action
For example, Fluazinam, a compound with a trifluoromethyl group, acts by inhibiting the germination of spores and the development of infection structures .
Biochemical Pathways
For instance, microbial degradation of fluorinated drugs has been reported to impact several biochemical pathways .
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can impact its bioavailability, have been noted .
Result of Action
For instance, certain compounds with a trifluoromethyl group have been reported to cause severe eye damage .
Action Environment
Safety data sheets for similar compounds indicate that they are combustible materials and that their vapors may form explosive mixtures with air .
Propiedades
IUPAC Name |
1-prop-2-enyl-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3/c1-2-5-8-6-3-4-7-9(8)10(11,12)13/h2-4,6-7H,1,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIGNZQCLVRNQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90496817 |
Source


|
| Record name | 1-(Prop-2-en-1-yl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62826-30-6 |
Source


|
| Record name | 1-(Prop-2-en-1-yl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL](/img/structure/B1313905.png)



![2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl-](/img/structure/B1313910.png)


![2-[(4-Methylphenyl)thio]benzaldehyde](/img/structure/B1313917.png)



